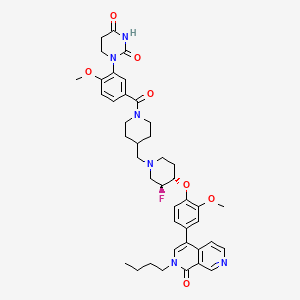

PROTAC BRD9 Degrader-4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C42H49FN6O7 |

|---|---|

分子量 |

768.9 g/mol |

IUPAC名 |

1-[5-[4-[[(3S,4S)-4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]-3-fluoropiperidin-1-yl]methyl]piperidine-1-carbonyl]-2-methoxyphenyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C42H49FN6O7/c1-4-5-16-48-25-32(30-10-15-44-23-31(30)41(48)52)28-6-9-37(38(22-28)55-3)56-35-13-17-46(26-33(35)43)24-27-11-18-47(19-12-27)40(51)29-7-8-36(54-2)34(21-29)49-20-14-39(50)45-42(49)53/h6-10,15,21-23,25,27,33,35H,4-5,11-14,16-20,24,26H2,1-3H3,(H,45,50,53)/t33-,35-/m0/s1 |

InChIキー |

RHYLAIPZKCALML-LRHLLKFHSA-N |

異性体SMILES |

CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)O[C@H]4CCN(C[C@@H]4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |

正規SMILES |

CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

PROTAC BRD9 Degrader-4: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of proteins. Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology due to its role as a critical component of the non-canonical BAF (ncBAF) chromatin remodeling complex and its involvement in transcriptional regulation.[1][2] While specific public data for a molecule designated "PROTAC BRD9 Degrader-4" is limited, this guide synthesizes the established mechanism of action for BRD9-targeting PROTACs, providing a comprehensive technical overview for research and development professionals. This document will detail the molecular machinery hijacked by these degraders, the downstream cellular consequences, and the experimental methodologies used for their characterization.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, BRD9; a ligand for an E3 ubiquitin ligase; and a linker connecting the two.[3][4][5] The fundamental mechanism of a BRD9 PROTAC, including the presumed action of "this compound," involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[5]

This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD9.[5] The resulting polyubiquitinated BRD9 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[5] A crucial feature of this process is the catalytic nature of the PROTAC molecule; after inducing the degradation of one BRD9 protein, it is released and can engage another BRD9 molecule, leading to a sustained and efficient clearance of the target protein.[4][5]

Downstream Signaling Consequences of BRD9 Degradation

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression by altering chromatin structure.[6] By recognizing acetylated lysine residues on histones, BRD9 helps recruit the ncBAF complex to specific genomic loci, thereby controlling the transcription of target genes.[2] The degradation of BRD9 is expected to have profound effects on cellular signaling and function, primarily through the modulation of gene expression programs.

BRD9 has been implicated in several signaling pathways critical for cancer cell proliferation and survival.[7][8] For instance, BRD9 has been shown to be involved in the regulation of the cell cycle and extracellular matrix deposition.[7] In prostate cancer, BRD9 interacts with the androgen receptor (AR) and is required for AR-dependent gene expression.[9] Furthermore, BRD9 has been linked to the Notch signaling pathway in certain cancers.[1][8] Therefore, the degradation of BRD9 by a PROTAC would be expected to disrupt these oncogenic signaling networks, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[7][10]

Quantitative Data and Experimental Protocols

While specific data for "this compound" is not publicly available, the following tables summarize typical quantitative data obtained for well-characterized BRD9 degraders.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| dBRD9 | MOLM-13 | ~50 | >90 | 104 | [3][11] |

| E5 | MV4-11 | 0.016 | >95 | 0.27 | [10] |

| E5 | OCI-LY10 | N/A | >95 | 1.04 | [10] |

| FHD-609 | Synovial Sarcoma Models | N/A | N/A | N/A | [4] |

| CFT8634 | Synovial Sarcoma Models | 3 | >90 | N/A | [4] |

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation. IC50: Concentration at which 50% of cell proliferation is inhibited.

Detailed Methodologies for Key Experiments

Western Blotting for BRD9 Degradation

Objective: To quantify the dose- and time-dependent degradation of BRD9 protein following treatment with the PROTAC.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MOLM-13, MV4-11) at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC BRD9 degrader or with a fixed concentration for various time points.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., GAPDH, β-actin).

Cell Viability/Proliferation Assay

Objective: To determine the effect of BRD9 degradation on cancer cell proliferation and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC BRD9 degrader. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Conclusion

While specific details on "this compound" remain proprietary or unpublished, the established principles of PROTAC-mediated protein degradation provide a robust framework for understanding its likely mechanism of action. By inducing the targeted degradation of BRD9, such a molecule would disrupt the function of the ncBAF chromatin remodeling complex, leading to the modulation of oncogenic signaling pathways and subsequent anti-tumor effects. The experimental protocols outlined in this guide represent the standard methodologies for characterizing the efficacy and mechanism of novel BRD9 degraders. As research in this area continues to advance, the therapeutic potential of targeting BRD9 with PROTAC technology holds significant promise for the treatment of various cancers.

References

- 1. Gene - BRD9 [maayanlab.cloud]

- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide to the Discovery and Development of PROTAC BRD9 Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Proteolysis Targeting Chimeras (PROTACs) targeting Bromodomain-containing protein 9 (BRD9). While the specific designation "PROTAC BRD9 Degrader-4" does not correspond to a publicly named compound, this document will focus on the extensively studied and clinically investigated BRD9 degrader, CFT8634 , as a primary exemplar. Additionally, data from other notable BRD9 degraders such as E5 and CW-3308 will be incorporated to provide a broader understanding of the field.

BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has been identified as a synthetic lethal target in cancers with perturbations in the SMARCB1 subunit of the canonical BAF complex, such as synovial sarcoma and SMARCB1-null tumors[1][2][3]. The degradation of BRD9, rather than simple inhibition, has emerged as a promising therapeutic strategy for these malignancies[3][4].

Core Concepts and Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two[2][4]. In the case of BRD9 PROTACs like CFT8634, the molecule facilitates the formation of a ternary complex between BRD9 and the Cereblon (CRBN) E3 ligase[1][2][3][4]. This proximity leads to the polyubiquitination of BRD9, marking it for degradation by the 26S proteasome[1][2][3].

Quantitative Data Summary

The following tables summarize key quantitative data for prominent BRD9 PROTAC degraders.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Compound | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Dmax (Max Degradation) | E3 Ligase | Reference |

| CFT8634 | Synovial Sarcoma | 2 nM | - | - | CRBN | [2][5] |

| E5 | MV4-11 | 16 pM | 0.27 nM | >90% | CRBN | [6][7] |

| E5 | OCI-LY10 | - | 1.04 nM | - | CRBN | [6][7] |

| CW-3308 | G401 (Rhabdoid) | < 10 nM | 185 nM | >90% | CRBN | [8][9] |

| CW-3308 | HS-SY-II (Synovial Sarcoma) | < 10 nM | 2.7 µM | >90% | CRBN | [8][9] |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Pharmacokinetics and Efficacy of CFT8634 and CW-3308

| Compound | Model | Dosing | BRD9 Degradation in Tumor | Tumor Growth Inhibition (TGI) | Oral Bioavailability (F%) | Reference |

| CFT8634 | Synovial Sarcoma PDX | Oral, daily | Robust and dose-dependent | Significant and dose-dependent | Orally Bioavailable | [1][2][3] |

| CW-3308 | HS-SY-II Xenograft | 25 mg/kg, oral | >90% | 57% | 91% (mice) | [8][9] |

| CW-3308 | HS-SY-II Xenograft | 50 mg/kg, oral | >90% | 60% | 91% (mice) | [8][9] |

PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies for key experiments in the discovery and characterization of BRD9 PROTACs are provided below. These protocols are synthesized from established practices in the field.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a PROTAC.

Materials:

-

Cell culture reagents

-

BRD9 PROTAC (e.g., CFT8634) and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantifies the formation of the BRD9-PROTAC-E3 ligase ternary complex.

Materials:

-

HEK293 cells

-

Plasmids: NanoLuc®-BRD9 (donor) and HaloTag®-CRBN (acceptor)

-

Transfection reagent

-

HaloTag® NanoBRET® 618 Ligand (acceptor substrate)

-

Nano-Glo® Live Cell Substrate (donor substrate)

-

PROTAC compound

-

Luminometer with 460 nm and >610 nm filters

Procedure:

-

Transfection: Co-transfect HEK293 cells with NanoLuc®-BRD9 and HaloTag®-CRBN plasmids and plate in a 96-well plate.

-

Compound Treatment: After 24-48 hours, treat the cells with serial dilutions of the PROTAC.

-

Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.

-

Signal Measurement: Incubate at room temperature and measure the donor emission (460 nm) and acceptor emission (618 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cell Viability Assay

This assay measures the effect of BRD9 degradation on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., synovial sarcoma cell line)

-

96-well plates

-

PROTAC compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.

-

Signal Measurement: After a short incubation, measure the luminescence.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines the evaluation of a BRD9 PROTAC's anti-tumor activity in a mouse model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

Cancer cells or patient-derived tumor fragments

-

PROTAC formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer the PROTAC (e.g., by oral gavage) and vehicle control according to the planned dosing schedule and duration.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor samples can be used for pharmacodynamic analysis (e.g., Western blot for BRD9 levels).

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Concluding Remarks

The development of BRD9-targeting PROTACs, exemplified by CFT8634, represents a significant advancement in targeting previously "undruggable" epigenetic regulators for cancer therapy. The preclinical data for compounds like CFT8634, E5, and CW-3308 demonstrate the potential for potent and selective degradation of BRD9, leading to anti-tumor activity in relevant cancer models. While CFT8634's clinical development was discontinued (B1498344) due to cardiac toxicities and modest efficacy in late-line patients, it provided crucial proof-of-concept for the oral bioavailability and in-patient target engagement of a BRD9 degrader[1][4]. The continued exploration and optimization of BRD9 degraders hold promise for the treatment of synovial sarcoma, SMARCB1-null tumors, and potentially other BRD9-dependent malignancies. The methodologies and data presented in this guide offer a foundational understanding for researchers and clinicians working in this exciting area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. c4therapeutics.com [c4therapeutics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]

A Technical Introduction to PROTAC-Mediated BRD9 Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of Proteolysis Targeting Chimera (PROTAC) technology for the targeted degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a significant therapeutic target in various cancers. This document details the mechanism of action, quantitative data on key BRD9 PROTACs, experimental protocols, and relevant signaling pathways.

The PROTAC Mechanism for BRD9 Degradation

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A BRD9 PROTAC consists of three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two.

The PROTAC molecule facilitates the formation of a ternary complex between BRD9 and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate BRD9, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 proteins.[1]

Quantitative Data on Key BRD9 PROTACs

The following tables summarize the in vitro degradation and anti-proliferative activities of several well-characterized BRD9 PROTACs. DC50 represents the concentration required to degrade 50% of the target protein, while IC50 indicates the concentration needed to inhibit 50% of a biological function, such as cell viability.

| PROTAC | E3 Ligase Ligand | BRD9 Ligand | Cell Line | BRD9 DC50 (nM) | Reference |

| dBRD9 | Pomalidomide (CRBN) | BI-7273 | MOLM-13 | 50 | [1] |

| PROTAC 11 | Pomalidomide (CRBN) | BI-7273 | Not Specified | 50 | [1] |

| PROTAC 23 | VHL Ligand | BI-7273 | EOL-1 | 1.8 | [1] |

| A-204 | Not Reported | [1] | |||

| VZ185 | VHL Ligand | Not Specified | HEK293 | Not Reported | [2] |

| DBr-1 | DCAF1 Ligand | BI-9564 | HEK293 | 90 | [3] |

| AMPTX-1 | DCAF16 Ligand | Pyridone Analogue | MV4-11 | 0.5 | [4] |

| MCF-7 | 2 | [4] | |||

| E5 | Not Specified | Not Specified | MV4-11 | 0.016 | [5][6] |

| PROTAC | Cell Line | IC50/EC50 (nM) | Reference |

| dBRD9 | MOLM-13 | 56.6 | [7] |

| PROTAC 11 | Not Specified | 104 | [1] |

| PROTAC 23 | EOL-1 | 3 | [1] |

| A-204 | 40 | [1] | |

| E5 | MV4-11 | 0.27 | [5][6] |

| OCI-LY10 | 1.04 | [5][6] |

BRD9 Signaling Pathways

BRD9, as a component of the ncBAF complex, plays a crucial role in chromatin remodeling and gene expression. Its dysregulation has been implicated in various signaling pathways that are critical for cancer cell proliferation and survival. The degradation of BRD9 can therefore impact these oncogenic pathways.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cells of interest (e.g., MV4-11)

-

Culture medium

-

BRD9 PROTAC

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the BRD9 PROTAC in culture medium.

-

Add 10 µL of the diluted PROTAC or vehicle (DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[8]

Western Blot for BRD9 Degradation

This protocol is used to detect and quantify the levels of BRD9 protein following PROTAC treatment.

Materials:

-

Cells treated with BRD9 PROTAC

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against BRD9

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of BRD9 degradation.

Experimental Workflow for PROTAC Discovery and Evaluation

The development of a novel BRD9 PROTAC involves a multi-step process from initial design to in vivo testing.

References

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. PROTAC BRD9 Degrader-8 | PROTACs | | Invivochem [invivochem.com]

- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: PROTAC BRD9 Degrader-4 (CAS Number: 2633632-34-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC BRD9 Degrader-4 is a bifunctional molecule designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), it operates by inducing the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, making targeted degraders like this compound valuable tools for research and potential drug development.[1] This guide provides a comprehensive overview of the known properties and methodologies associated with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and preparation of the compound for experimental use.

| Property | Value | Source(s) |

| CAS Number | 2633632-34-3 | [2][3][4][5] |

| Molecular Formula | C42H49FN6O7 | [2][3][6] |

| Molecular Weight | 768.87 g/mol | [3][4][6] |

| Appearance | Solid, Off-white to light yellow | [6] |

| SMILES | C(CCC)N1C=C(C=2C(C1=O)=CN=CC2)C3=CC(OC)=C(O[C@@H]4--INVALID-LINK--CN(CC5CCN(C(=O)C6=CC(=C(OC)C=C6)N7C(=O)NC(=O)CC7)CC5)CC4)C=C3 | [2] |

| Storage (Powder) | -20°C for up to 3 years | [3] |

| Storage (In Solvent) | -80°C for up to 1 year | [3] |

Biological Activity

While specific quantitative biological data such as DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) for this compound are not widely available in peer-reviewed literature, it is described as a bifunctional degrader of BRD9 for cancer research.[2][3][6] For context, other reported BRD9 PROTACs have demonstrated potent degradation activity and anti-proliferative effects in various cancer cell lines. For instance, some BRD9 degraders have shown DC50 values in the low nanomolar range.

Signaling Pathways

BRD9 is a critical component of the ncBAF chromatin remodeling complex, which plays a fundamental role in regulating gene expression. The degradation of BRD9 can therefore impact numerous signaling pathways implicated in cancer biology. While direct studies on the specific downstream effects of this compound are limited, the known functions of BRD9 suggest that its degradation could modulate pathways involved in:

-

Cell Cycle Progression: BRD9 has been shown to regulate genes involved in cell cycle control.

-

Apoptosis: The loss of BRD9 can lead to changes in the expression of genes that regulate programmed cell death.

-

Oncogenic Transcription Programs: BRD9 is known to be essential for the expression of key oncogenes in certain cancers.

Below is a generalized diagram illustrating the mechanism of action of a PROTAC, which is applicable to this compound.

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard techniques used for evaluating PROTAC molecules.

BRD9 Degradation Assay (Western Blot)

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of BRD9 protein in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known BRD9 expression)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of this compound in cell culture medium. A DMSO-only control should be included.

-

Treat cells with varying concentrations of the degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Resolve the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Caption: Experimental workflow for Western Blot analysis of BRD9 degradation.

Quantitative BRD9 Degradation (HiBiT Assay)

The HiBiT assay provides a quantitative, real-time method to measure the degradation kinetics of BRD9. This requires a cell line where the endogenous BRD9 is tagged with the HiBiT peptide.

Materials:

-

HiBiT-BRD9 knock-in cell line

-

This compound

-

Nano-Glo® HiBiT Lytic Detection System

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed the HiBiT-BRD9 cells in a white, opaque multi-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and add them to the cells. Include a DMSO control.

-

-

Incubation:

-

Incubate the plate at 37°C for the desired time points.

-

-

Lytic Measurement:

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add the lytic reagent to each well and incubate to ensure complete cell lysis.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence signal of the treated wells to the DMSO control to determine the percentage of remaining BRD9.

-

Plot the percentage of BRD9 remaining against the degrader concentration to determine the DC50 value.

-

Caption: Workflow for the quantitative HiBiT assay to determine DC50.

Ternary Complex Formation (Co-Immunoprecipitation)

This protocol is used to verify the formation of the BRD9-PROTAC-E3 ligase ternary complex, which is the foundational mechanism of action for a PROTAC.

Materials:

-

Cell line of interest

-

This compound

-

MG132 (proteasome inhibitor, to prevent degradation of the complex)

-

Co-Immunoprecipitation Kit

-

Antibody against the E3 ligase recruited by the PROTAC (e.g., anti-Cereblon or anti-VHL)

-

Antibody against BRD9

Procedure:

-

Cell Treatment:

-

Treat cells with this compound and MG132. A vehicle-only control should be included.

-

-

Cell Lysis:

-

Lyse the cells using a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.

-

Use protein A/G beads to capture the antibody-protein complexes.

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins from the beads.

-

Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

-

Caption: Workflow for Co-IP to confirm ternary complex formation.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of BRD9 and for exploring the potential of targeted protein degradation as a therapeutic strategy. This guide provides a foundational understanding of its properties and the experimental approaches required for its characterization. Further studies are needed to fully elucidate its biological activity and therapeutic potential.

References

Target Engagement of PROTAC BRD9 Degrader-4 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF), has emerged as a compelling therapeutic target in oncology.[1][2] Its role in regulating gene expression has implicated it in the proliferation and survival of various cancer cells.[3][4] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] This guide provides an in-depth technical overview of the target engagement of PROTAC BRD9 Degrader-4, a bifunctional molecule designed to induce the degradation of BRD9 in cancer cells.

This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD9.[6] The degradation of BRD9 has been shown to disrupt the assembly of the GBAF complex, leading to the downregulation of oncogenic transcriptional programs and subsequent inhibition of cancer cell growth.[3]

Mechanism of Action

This compound operates by inducing the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Caption: Mechanism of this compound mediated BRD9 degradation.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound and similar well-characterized BRD9 degraders. This data is essential for comparing the potency and efficacy of these molecules in different cancer cell lines.

| Compound | Cancer Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| This compound | Not specified | ≤25 | - | - | [3] |

| dBRD9-A | MOLM-13 | - | - | Potent | [6] |

| AMPTX-1 | MV4-11 | 0.5 | 93 | - | [7] |

| AMPTX-1 | MCF-7 | 2 | 70 | - | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Western Blotting for BRD9 Degradation

This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with this compound.

Caption: Experimental workflow for Western Blotting.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-BRD9

-

Loading control antibody: anti-GAPDH or anti-Actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary anti-BRD9 and loading control antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software to determine the percentage of BRD9 degradation relative to the loading control.

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay used to measure the formation of the ternary complex (BRD9-PROTAC-E3 ligase) in live cells.

Caption: Experimental workflow for the NanoBRET™ assay.

Materials:

-

HEK293T cells

-

Plasmids: NanoLuc®-BRD9 (donor) and HaloTag®-E3 ligase (acceptor)

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Luciferase Assay Substrate

-

This compound

-

Multi-mode plate reader

Procedure:

-

Transfection: Co-transfect HEK293T cells with NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids.

-

Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.

-

Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of BRD9 degradation on the proliferation and viability of cancer cells.[8]

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Downstream Effects

Degradation of BRD9 by this compound is expected to impact several cancer-relevant signaling pathways. BRD9, as a component of the ncBAF complex, plays a role in chromatin remodeling and gene transcription. Its degradation can lead to:

-

Disruption of the ncBAF (GBAF) complex: BRD9 is essential for the proper assembly of the GBAF complex. Its degradation leads to the loss of other GBAF members from fusion protein containing complexes in synovial sarcoma.[3]

-

Downregulation of Oncogenic Transcription Programs: In synovial sarcoma, BRD9 degradation leads to the downregulation of oncogenic transcriptional programs.[3][4]

-

Impact on Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 interacts with the androgen receptor and modulates AR-dependent gene expression.[9]

-

Induction of DNA Damage and R-loop Accumulation: Depletion of BRD9 has been shown to trigger DNA damage via R-loop accumulation, leading to conflicts between transcription and replication processes in leukemia cells.[10]

Caption: Downstream effects of BRD9 degradation.

Conclusion

This compound represents a promising chemical tool for studying the biological functions of BRD9 and for the potential therapeutic intervention in cancers dependent on this protein. The methodologies and data presented in this guide provide a framework for researchers to effectively evaluate its target engagement and cellular effects. Further investigation into the specific quantitative parameters of this compound across a broader range of cancer models will be crucial for its continued development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

BRD9 as a Therapeutic Target in Oncology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bromodomain-containing protein 9 (BRD9) has recently emerged as a compelling therapeutic target in oncology. As a key component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex, BRD9 plays a critical role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones.[1][2][3] Its dysregulation and functional dependency have been implicated in the pathogenesis of various malignancies, including synovial sarcoma, acute myeloid leukemia (AML), prostate cancer, and malignant rhabdoid tumors.[1][4][5][6] This technical guide provides an in-depth overview of BRD9's role in cancer, details on key signaling pathways, a summary of therapeutic strategies including inhibitors and degraders, and methodologies for critical experiments in BRD9 research.

The Role of BRD9 in Cancer Biology

BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a defining subunit of the ncBAF chromatin remodeling complex.[1] The core function of its bromodomain is to act as an epigenetic "reader," binding to acetylated lysine residues on histone and non-histone proteins.[7][8] This interaction is crucial for recruiting the ncBAF complex to specific chromatin locations, thereby modulating chromatin structure and regulating the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][2][9]

BRD9's oncogenic role is context-dependent, with notable dependencies observed in specific cancer types:

-

Synovial Sarcoma: This cancer is characterized by a hallmark SS18-SSX fusion protein.[4][10] BRD9 is a critical functional dependency in synovial sarcoma, where it integrates into SS18-SSX-containing BAF complexes to support oncogenic gene expression programs.[4][11] Targeted degradation of BRD9 has been shown to reverse these programs and inhibit tumor progression in vivo.[4][12]

-

Acute Myeloid Leukemia (AML): BRD9 is often overexpressed in AML and is essential for leukemia cell viability.[5][13] It sustains oncogenic transcription, notably of MYC, and its inhibition can lead to decreased proliferation, apoptosis, and a block in differentiation.[13][14] The BRD9-STAT5 axis also plays a significant role in the development and maintenance of leukemia.[2][7]

-

Prostate Cancer: BRD9 is overexpressed in prostate cancer, particularly in metastatic disease.[6] It functions as a critical regulator of Androgen Receptor (AR) signaling.[15][16] BRD9 interacts with the AR and is required for AR-dependent gene expression, making it a druggable target for AR-positive prostate cancers, including those resistant to antiandrogen therapies.[15][16][17]

-

Malignant Rhabdoid Tumors (MRTs): These aggressive pediatric cancers are often characterized by mutations in SMARCB1, a core component of the SWI/SNF complex.[1] BRD9 inhibitors have been shown to effectively suppress the growth of MRTs by disrupting the aberrant chromatin remodeling that drives their growth.[1]

Key Signaling Pathways Involving BRD9

BRD9 exerts its oncogenic functions by modulating several critical signaling pathways. Its role as a transcriptional co-regulator places it at the nexus of multiple cancer-driving networks.

Caption: Core mechanism of BRD9 in transcriptional regulation.

BRD9-MYC and BRD9-STAT5 Axes in AML

In AML, BRD9 is a key regulator of oncogenic transcription factors. It is enriched downstream of the MYC promoter, driving its transcription and supporting rapid cell proliferation.[14] Furthermore, BRD9 overexpression activates the STAT5 pathway, which is known to promote the proliferation and survival of AML cells.[2]

Caption: BRD9-driven oncogenic signaling in Acute Myeloid Leukemia (AML).

BRD9 and Androgen Receptor (AR) Signaling in Prostate Cancer

BRD9 plays a crucial role in coordinating the transcriptional activity of the androgen receptor (AR).[15] It interacts with AR and is required for AR binding at target genes, modulating AR-dependent gene expression that drives prostate cancer progression.[15][16] This positions BRD9 as a key co-regulator in both androgen-sensitive and castration-resistant prostate cancer (CRPC).[17]

Therapeutic Strategies Targeting BRD9

The dependency of certain cancers on BRD9 makes it an attractive therapeutic target. Strategies include direct inhibition of its bromodomain and targeted protein degradation.

Small Molecule Inhibitors

BRD9 inhibitors are small molecules designed to bind to the acetyl-lysine recognition pocket of the bromodomain, preventing its interaction with acetylated histones.[8] This action disrupts the recruitment of the ncBAF complex and subsequent gene transcription. I-BRD9 is a selective chemical probe that has been instrumental in preclinical studies, demonstrating that its use in AML cells leads to decreased cell proliferation and increased apoptosis.[13][18]

Targeted Protein Degraders (PROTACs)

Targeted protein degradation offers a distinct and potentially more potent therapeutic strategy.[19] BRD9 degraders are heterobifunctional molecules, often called Proteolysis-Targeting Chimeras (PROTACs), that link a BRD9-binding molecule to an E3 ubiquitin ligase recruiter (like pomalidomide (B1683931) for Cereblon).[19][20][21] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein, effectively eliminating it from the cell.[8][19] This approach can be more effective than simple inhibition, especially when the scaffolding function of the protein is critical to the disease, as seen in synovial sarcoma.[22]

Caption: Mechanisms of action: BRD9 inhibitor vs. BRD9 degrader (PROTAC).

Quantitative Data on BRD9-Targeted Compounds

Several BRD9 degraders are in preclinical and clinical development. Two notable examples, FHD-609 and CFT8634, have advanced to Phase 1 clinical trials for synovial sarcoma and other SMARCB1-deficient tumors.[23][24][25][26]

| Compound Name | Type | Target Indication(s) | Development Phase | Key Findings / Notes |

| I-BRD9 | Inhibitor | Preclinical Tool | Preclinical | Selective chemical probe; reduces AML cell growth.[13][27] |

| dBRD9 | Degrader (PROTAC) | Preclinical Tool | Preclinical | Selectively degrades BRD9 over BRD4 and BRD7; anti-proliferative in AML cell lines.[21] |

| FHD-609 | Degrader (PROTAC) | Synovial Sarcoma, SMARCB1-deficient tumors | Phase 1 | Demonstrates BRD9 degradation in patient tumors.[24][26] A partial clinical hold was placed due to cardiac signals requiring stringent monitoring.[24][28] |

| CFT8634 | Degrader (PROTAC) | Synovial Sarcoma, SMARCB1-null tumors, Multiple Myeloma | Phase 1/2 | Shows anti-proliferative activity in multiple myeloma models, synergistic with pomalidomide.[25] |

| AMPTX-1 | Degrader (Molecular Glue) | Preclinical Tool | Preclinical | Works via a "targeted glue" mechanism, recruiting the DCAF16 E3 ligase.[23] |

Key Experimental Methodologies

The investigation of BRD9 as a therapeutic target involves a range of molecular and cellular biology techniques.

Caption: A generalized workflow for preclinical evaluation of BRD9 as a target.

CRISPR/Cas9-based Screens

-

Objective: To identify functional dependencies in cancer cells. A domain-focused CRISPR screen was used to identify the bromodomain of BRD9 as a critical dependency in synovial sarcoma.[4]

-

Methodology:

-

Library Design: A pooled sgRNA library targeting specific protein domains (e.g., bromodomains) is designed.

-

Transduction: Cas9-expressing cancer cells (e.g., synovial sarcoma cell lines) are transduced with the sgRNA library at a low multiplicity of infection.

-

Cell Culture: Cells are cultured for a period to allow for gene editing and subsequent effects on cell proliferation/survival.

-

Genomic DNA Extraction & Sequencing: Genomic DNA is extracted from cells at an early time point (baseline) and a late time point. The sgRNA cassettes are amplified via PCR and sequenced.

-

Data Analysis: sgRNA representation is compared between the late and early time points. sgRNAs that are depleted over time target genes essential for cell survival.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Objective: To map the genome-wide localization of BRD9 and its co-factors (e.g., SS18-SSX, MYC, AR).[4][17][29]

-

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and chromatin is sheared into small fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-BRD9). The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

Washing & Elution: Beads are washed to remove non-specific binding. The complexes are then eluted.

-

Reverse Cross-linking: Cross-links are reversed by heating, and proteins are digested with proteinase K.

-

DNA Purification & Library Preparation: The purified DNA is used to prepare a sequencing library.

-

Sequencing & Analysis: The library is sequenced, and reads are aligned to a reference genome. Peak-calling algorithms identify regions of significant enrichment, indicating protein binding sites.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of BRD9 inhibition or degradation on cancer cell growth.[13][18]

-

Methodology (CCK-8/MTT Assay):

-

Cell Seeding: AML or other relevant cancer cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of a BRD9 inhibitor (e.g., I-BRD9) or degrader for a specified time (e.g., 24-72 hours).

-

Reagent Incubation: A tetrazolium salt-based reagent (like CCK-8 or MTT) is added to each well and incubated. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Absorbance values are normalized to vehicle-treated controls to determine the percentage of cell viability. IC50 values (the concentration at which 50% of growth is inhibited) are calculated.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of BRD9-targeted therapies in a living organism.[17][30][31]

-

Methodology:

-

Cell Implantation: Human cancer cells (e.g., prostate cancer or multiple myeloma cell lines) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into treatment and vehicle control groups. Treatment with the BRD9-targeted agent is administered according to a defined schedule (e.g., daily oral gavage or intravenous injection).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot to confirm BRD9 degradation) or immunohistochemistry (IHC).

-

Conclusion and Future Directions

BRD9 has been firmly established as a critical dependency and a viable therapeutic target in a range of cancers. Its role as a unique subunit of the ncBAF complex provides a specific avenue for intervention in malignancies driven by aberrant chromatin remodeling, such as synovial sarcoma and SMARCB1-deficient tumors. Furthermore, its function as a key co-regulator for oncogenic drivers like MYC, STAT5, and the androgen receptor broadens its therapeutic potential to hematologic malignancies and prostate cancer.

The development of targeted protein degraders represents a particularly promising strategy, offering the potential for a more profound and durable response compared to traditional inhibition. Early clinical data for compounds like FHD-609 and CFT8634 have provided proof-of-mechanism, demonstrating target degradation in patient tumors.[25] However, challenges remain, including the need to carefully manage potential toxicities, as highlighted by the cardiac signal observed with FHD-609.[24]

Future research should focus on:

-

Biomarker Discovery: Identifying robust biomarkers to select patients most likely to respond to BRD9-targeted therapies.

-

Combination Strategies: Exploring synergistic combinations of BRD9 degraders with other standard-of-care agents to overcome resistance and enhance efficacy.[25]

-

Expanding Indications: Investigating the role of BRD9 in other cancer types where it may represent a vulnerability.

-

Optimizing Degrader Technology: Refining the design of BRD9 degraders to improve oral bioavailability, selectivity, and safety profiles.

References

- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Targeting BRD9 for Cancer Treatment: A New Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alexslemonade.org [alexslemonade.org]

- 11. researchgate.net [researchgate.net]

- 12. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]

- 13. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. [PDF] Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cancer-research-network.com [cancer-research-network.com]

- 22. drughunter.com [drughunter.com]

- 23. biorxiv.org [biorxiv.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. ashpublications.org [ashpublications.org]

- 26. targetedonc.com [targetedonc.com]

- 27. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 28. onclive.com [onclive.com]

- 29. foghorntx.com [foghorntx.com]

- 30. ashpublications.org [ashpublications.org]

- 31. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC BRD9 Degrader-4 for the Interrogation of SWI/SNF Complex Biology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of utilizing PROTAC BRD9 degraders, exemplified by molecules analogous to PROTAC BRD9 Degrader-4, for the advanced study of the SWI/SNF chromatin remodeling complex. Proteolysis-targeting chimeras (PROTACs) offer a powerful chemical biology approach to induce the selective degradation of target proteins, providing distinct advantages over traditional inhibition methods.

Introduction: The Role of BRD9 in the SWI/SNF Complex

Bromodomain-containing protein 9 (BRD9) is a key subunit of a specific variant of the mammalian SWI/SNF chromatin remodeling complex, known as the non-canonical BAF (ncBAF) or GBAF complex.[1][2][3] This multi-subunit machinery utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression.[3] The SWI/SNF complexes are mutated in over 20% of human cancers, highlighting their critical role in cellular homeostasis.[4][5]

BRD9, through its bromodomain, recognizes and binds to acetylated lysine (B10760008) residues on histones, helping to anchor the ncBAF complex to specific genomic locations.[6][7] This function is crucial for the regulation of gene expression programs involved in both normal development and disease states, such as synovial sarcoma and malignant rhabdoid tumors.[8][9] The targeted degradation of BRD9, as opposed to simple inhibition of its bromodomain, eliminates the entire protein, thereby ablating both its scaffolding and reader functions and providing a more profound and durable method to study its role within the SWI/SNF complex.[10][11]

Mechanism of Action: PROTAC-Mediated BRD9 Degradation

PROTAC BRD9 degraders are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) for targeted protein destruction.[1][12] A typical BRD9 PROTAC consists of three components: a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker connecting the two.[11][13][14]

The degrader facilitates the formation of a ternary complex between BRD9 and the E3 ligase.[1][13] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][15]

Caption: A PROTAC molecule forms a ternary complex, leading to BRD9 ubiquitination and degradation.

BRD9 and SWI/SNF Sub-complex Architecture

The mammalian SWI/SNF family is composed of three distinct final-form complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the non-canonical/BRD9-containing GBAF (ncBAF).[3] While they share core ATPase subunits (SMARCA4/BRG1 or SMARCA2/BRM), they are defined by unique signature subunits. BRD9 is a mutually exclusive and defining component of the ncBAF complex.[7][9] This specificity makes BRD9 degraders exceptional tools to dissect the unique functions of the ncBAF complex without directly perturbing the cBAF and PBAF complexes, which contain the paralog BRD7.[7][16]

References

- 1. benchchem.com [benchchem.com]

- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elifesciences.org [elifesciences.org]

- 9. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. benchchem.com [benchchem.com]

- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Induced Proximity Mechanism of a PROTAC BRD9 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of a representative PROTAC BRD9 degrader, CFT8634, which will be referred to as "PROTAC BRD9 Degrader-4" for the purpose of this guide. This document details the molecular interactions, key quantitative parameters, and the experimental methodologies used to characterize this class of targeted protein degraders.

Introduction to this compound

This compound is a heterobifunctional molecule designed to selectively induce the degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in certain cancers, including synovial sarcoma and SMARCB1-deficient tumors.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate the target protein entirely.

This compound is comprised of three key components: a ligand that binds to BRD9, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] This design facilitates the formation of a ternary complex between BRD9 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[2]

Core Mechanism: Induced Proximity and Protein Degradation

The primary mechanism of action for this compound is the formation of a ternary complex, which brings BRD9 into close proximity with the CRBN E3 ligase. This induced proximity triggers a cascade of events leading to the selective degradation of BRD9.

Signaling Pathway Description

-

Ternary Complex Formation : this compound, upon entering the cell, simultaneously binds to both BRD9 and the CRBN E3 ligase, forming a transient ternary complex. The stability and conformation of this complex are critical for the subsequent steps.

-

Ubiquitination : The formation of the ternary complex brings BRD9 into the proximity of the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD9.

-

Proteasomal Degradation : The poly-ubiquitinated BRD9 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and proteolytically degrades BRD9 into small peptides.

-

Recycling of PROTAC : After inducing the ubiquitination of BRD9, this compound is released and can catalytically induce the degradation of multiple BRD9 proteins.

Quantitative Data Summary

The efficacy and potency of this compound are determined by several key quantitative parameters. The following tables summarize the available data for CFT8634, our representative this compound.

Table 1: Degradation Potency of CFT8634

| Parameter | Cell Line | Value | Assay Time | Reference |

| DC50 | Synovial Sarcoma | 2.7 nM | Not Specified | [3] |

| Synovial Sarcoma | 2 nM | Not Specified | [5] | |

| HSSYII (Synovial Sarcoma) | 3 nM | Not Specified | ||

| Dmax | HSSYII (Synovial Sarcoma) | >95% | Not Specified |

Table 2: Selectivity Profile of CFT8634

| Target Protein | DC50 | Dmax | Cell Line | Reference |

| BRD9 | 3 nM | ~96% | HSSYII | |

| BRD4 | >10 µM | ~25% | HSSYII | |

| BRD7 | Not significantly degraded | Not Specified | HSSYII |

Note: Specific binary binding affinities (Kd or IC50) for CFT8634 to BRD9 and CRBN, and the ternary complex cooperativity factor (α), are not publicly available. However, for a typical effective PROTAC, binary affinities are generally in the nanomolar to micromolar range, and a positive cooperativity (α > 1) is often associated with enhanced degradation efficacy.

Experimental Protocols

The characterization of this compound involves a series of in vitro and cellular assays to determine its binding affinities, degradation potency and selectivity, and mechanism of action.

Western Blotting for BRD9 Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane and incubate with a primary antibody specific for BRD9. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated from the dose-response curve.

Ternary Complex Formation Assays

These assays are crucial for confirming the PROTAC-induced interaction between BRD9 and the E3 ligase.

Protocol:

-

Cell Treatment and Lysis : Treat cells with this compound or DMSO. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation : Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on one of the proteins, coupled to magnetic or agarose (B213101) beads.

-

Washing and Elution : Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis : Analyze the eluate by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

This is a proximity-based assay to quantify ternary complex formation in a homogeneous format.

Protocol:

-

Reagent Preparation : Use purified recombinant BRD9 and CRBN proteins. Label one protein with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). This can be done using tagged proteins and corresponding labeled antibodies.

-

Assay Reaction : In a microplate, incubate the labeled BRD9 and CRBN proteins with a serial dilution of the PROTAC.

-

Signal Detection : After incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis : Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation.

Similar to TR-FRET, AlphaLISA is a bead-based proximity assay.

Protocol:

-

Reagent Preparation : Use tagged recombinant proteins (e.g., GST-BRD9 and FLAG-CRBN).

-

Assay Reaction : Incubate the tagged proteins with the PROTAC. Then, add AlphaLISA acceptor beads (e.g., anti-FLAG coated) and donor beads (e.g., streptavidin-coated, to bind a biotinylated anti-GST antibody).

-

Signal Detection : Upon illumination at 680 nm, the donor beads generate singlet oxygen, which, if in proximity, activates the acceptor beads to emit light at ~615 nm.

-

Data Analysis : The luminescent signal is proportional to the amount of ternary complex formed.

Quantitative Mass Spectrometry-based Proteomics

This unbiased approach provides a global view of protein level changes upon PROTAC treatment, confirming the selectivity of the degrader.

Protocol:

-

Sample Preparation : Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides.

-

Peptide Labeling : Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

-

LC-MS/MS Analysis : Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis : Identify and quantify the relative abundance of thousands of proteins across the different conditions. This will reveal the extent of BRD9 degradation and any off-target effects on other proteins.

Conclusion

This compound represents a promising therapeutic modality for cancers dependent on BRD9. Its mechanism of action, centered on the induced proximity of BRD9 to the CRBN E3 ligase, leads to the efficient and selective degradation of the target protein. The comprehensive characterization of this and other PROTACs relies on a suite of quantitative cellular and biophysical assays, as detailed in this guide. A thorough understanding of these experimental approaches and the data they generate is crucial for the successful development of this new class of therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC BRD9 Degrader-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells by co-opting the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera comprising a ligand that binds to the protein of interest (POI), connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This powerful technology offers a distinct advantage over traditional inhibitors by enabling the study of protein function through its removal and presenting new therapeutic opportunities.

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Emerging evidence has implicated BRD9 as a therapeutic target in various malignancies. PROTAC BRD9 Degrader-4 is a bivalent chemical degrader designed to selectively target BRD9 for degradation, thereby inhibiting its role in oncogenic gene transcription. These application notes provide detailed protocols for the use of this compound in a cell culture setting, focusing on the assessment of its anti-proliferative activity and its efficacy in degrading BRD9.

Mechanism of Action

This compound facilitates the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity allows for the efficient transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to the downregulation of BRD9-dependent oncogenic signaling pathways, including the STAT5 and c-Myc pathways.[1][2][3]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of this compound can be assessed by its ability to induce BRD9 degradation and inhibit cell proliferation. The following tables summarize key quantitative parameters for evaluating a BRD9 PROTAC in relevant cancer cell lines.

Table 1: Potency of BRD9 Degradation

| Parameter | Description | Representative Value Range |

|---|---|---|

| DC₅₀ (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM |

| Dₘₐₓ (%) | The maximum percentage of target protein degradation achieved. | >80% |

| Degradation t₁/₂ (hours) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours |

Table 2: Anti-proliferative Activity

| Parameter | Description | Representative Value Range |

|---|

| IC₅₀ (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 0.1 - 100 nM |

Note: These values are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

General Cell Culture and Seeding

This protocol describes the general culture and seeding of cells for subsequent treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, MOLM-13)

-